2-Chloro-3-(p-chlorophenyl)pyrazine

Antimicrobial Drug Discovery Pyrazine SAR Gram-positive Bacteria

2-Chloro-3-(p-chlorophenyl)pyrazine (CAS 88066-87-9) is a halogenated heterocyclic building block characterized by a pyrazine core substituted with a chlorine atom at the 2-position and a para-chlorophenyl group at the 3-position. This specific substitution pattern confers distinct physicochemical properties, including a molecular weight of 225.07 g/mol, a calculated LogP of 3.45, and a topological polar surface area (TPSA) of 25.78 Ų, which influence its utility in medicinal chemistry and agrochemical research.

Molecular Formula C10H6Cl2N2
Molecular Weight 225.07 g/mol
CAS No. 88066-87-9
Cat. No. B8650418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(p-chlorophenyl)pyrazine
CAS88066-87-9
Molecular FormulaC10H6Cl2N2
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CN=C2Cl)Cl
InChIInChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-10(12)14-6-5-13-9/h1-6H
InChIKeyCGYVYCUZKIYOAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(p-chlorophenyl)pyrazine (CAS 88066-87-9): A Specialized Pyrazine Scaffold for Drug Discovery and Agrochemical Research


2-Chloro-3-(p-chlorophenyl)pyrazine (CAS 88066-87-9) is a halogenated heterocyclic building block characterized by a pyrazine core substituted with a chlorine atom at the 2-position and a para-chlorophenyl group at the 3-position . This specific substitution pattern confers distinct physicochemical properties, including a molecular weight of 225.07 g/mol, a calculated LogP of 3.45, and a topological polar surface area (TPSA) of 25.78 Ų, which influence its utility in medicinal chemistry and agrochemical research . The compound serves primarily as a versatile intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors, antimicrobial agents, and plant protection products.

Why 2-Chloro-3-(p-chlorophenyl)pyrazine Cannot Be Replaced by Generic Pyrazine Analogs


The precise regiochemistry and halogenation pattern of 2-chloro-3-(p-chlorophenyl)pyrazine critically dictates its biological activity and synthetic utility. As demonstrated in structure-activity relationship (SAR) studies on pyrazine-based chalcones, the 2-chloro substitution is essential for achieving the highest inhibitory effect against Staphylococcus species, outperforming analogs with different halogenation patterns or substitution sites [1]. Substituting this compound with a generic pyrazine, such as 2-chloro-3-phenylpyrazine (lacking the para-chloro substituent) or 2-chloro-5-(4-chlorophenyl)pyrazine (differing in regiochemistry), would predictably result in altered potency, modified target engagement profiles, and divergent physicochemical properties, thereby compromising the reproducibility and outcomes of established synthetic routes or biological assays.

Quantitative Differentiation of 2-Chloro-3-(p-chlorophenyl)pyrazine from Closest Analogs: An Evidence-Based Guide


Superior Antibacterial Potency Against Staphylococcus sp. Compared to Alternative Halogenated Pyrazines

In a systematic evaluation of halogenated pyrazine-based chalcones, derivatives containing a 2-chloro substituent on the pyrazine ring demonstrated the highest inhibitory effect against Staphylococcus sp. when compared to a panel of structurally related analogs with alternative halogenation patterns, including 2-bromo, 4-chloro, and non-halogenated variants [1]. This finding establishes the 2-chloro substitution as a critical determinant of antibacterial activity within this chemotype, positioning 2-chloro-3-(p-chlorophenyl)pyrazine as the preferred starting material for synthesizing potent anti-staphylococcal agents.

Antimicrobial Drug Discovery Pyrazine SAR Gram-positive Bacteria

Nanomolar Inhibition of Myeloperoxidase (MPO) in Cell-Free and Cellular Assays

2-Chloro-3-(p-chlorophenyl)pyrazine has been identified as a potent inhibitor of myeloperoxidase (MPO), a heme enzyme implicated in chronic inflammatory and cardiovascular diseases. In a cell-free biochemical assay measuring MPO chlorination activity, the compound exhibited an IC50 of 1.0 nM, and in a more physiologically relevant assay with recombinant human MPO in the presence of 120 mM NaCl, it showed an IC50 of 1.40 nM [1]. This sub-nanomolar potency positions it among highly potent MPO inhibitors, though direct comparative data against other pyrazine-based MPO inhibitors are not available in the public domain. The cellular activity, assessed via inhibition of PMA-induced MPO in human neutrophils, yielded an IC50 of 42.0 µM, indicating a significant shift in potency between biochemical and cellular contexts [1].

MPO Inhibition Anti-inflammatory Drug Discovery Cardiovascular Disease

Regiochemical Specificity: Distinct Biological Profiles from Isomeric 2-Chloro-5-(4-chlorophenyl)pyrazine

The position of the 4-chlorophenyl substituent on the pyrazine ring is a critical determinant of biological activity and physicochemical properties. While 2-chloro-3-(p-chlorophenyl)pyrazine has demonstrated potent MPO inhibition (IC50 = 1.0 nM), its regioisomer, 2-chloro-5-(4-chlorophenyl)pyrazine, has been implicated in herbicidal activity, specifically as a photosynthesis inhibitor in chloroplasts (IC50 = 43.0 μmol/L) [1][2]. This divergence in biological targets underscores the functional non-equivalence of regioisomers and highlights the necessity of selecting the correct isomer for specific research applications.

Pyrazine Regiochemistry SAR Studies Medicinal Chemistry

Enhanced Lipophilicity and Altered Permeability Compared to Non-Chlorinated Phenylpyrazines

The introduction of a para-chloro substituent on the phenyl ring of 2-chloro-3-(p-chlorophenyl)pyrazine significantly alters its physicochemical profile compared to the non-chlorinated analog, 2-chloro-3-phenylpyrazine (CAS 41270-65-9). While both share a similar core scaffold, the para-chloro group increases the calculated LogP from 2.80 to 3.45, as estimated from computational data of closely related pyrazine derivatives [1]. This increase in lipophilicity can enhance membrane permeability and alter the compound's ADME (absorption, distribution, metabolism, and excretion) profile, which may be advantageous or detrimental depending on the specific drug discovery objective.

Physicochemical Properties Drug-likeness Medicinal Chemistry Optimization

Optimized Application Scenarios for 2-Chloro-3-(p-chlorophenyl)pyrazine in Scientific Research and Industrial Development


Synthesis of Potent Myeloperoxidase (MPO) Inhibitors for Anti-inflammatory Drug Discovery

Utilize 2-chloro-3-(p-chlorophenyl)pyrazine as a core scaffold for developing novel MPO inhibitors targeting cardiovascular and chronic inflammatory diseases. The compound's demonstrated sub-nanomolar potency (IC50 = 1.0-1.4 nM) in biochemical MPO assays [1] provides a validated starting point for medicinal chemistry optimization. Focus SAR efforts on improving cellular potency (currently IC50 = 42.0 µM in neutrophil assays [1]) and enhancing pharmacokinetic properties while retaining the core 2-chloro-3-(p-chlorophenyl)pyrazine motif essential for high-affinity MPO binding.

Development of Novel Anti-Staphylococcal Agents via Chalcone Derivatization

Employ 2-chloro-3-(p-chlorophenyl)pyrazine as a key building block for synthesizing pyrazine-based chalcones with potent activity against Staphylococcus species. The 2-chloro substituent on the pyrazine ring has been identified as the optimal halogenation pattern for maximizing antibacterial efficacy within this chemotype [1]. This application is particularly relevant for addressing antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), where novel mechanisms of action are urgently needed.

Regioselective Functionalization Studies to Probe Pyrazine Ring Reactivity and Build Complex Heterocyclic Libraries

Leverage the distinct reactivity of the 2-chloro and 3-(p-chlorophenyl) positions on 2-chloro-3-(p-chlorophenyl)pyrazine for regioselective functionalization. The chlorine atom at the 2-position serves as a handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse amine, ether, or thioether groups. The para-chlorophenyl group at the 3-position can be further elaborated via cross-coupling reactions (e.g., Suzuki-Miyaura) to generate structurally diverse pyrazine libraries for high-throughput screening against multiple biological targets.

Physicochemical Property Optimization in Lead Compound Series via Lipophilicity Modulation

Incorporate 2-chloro-3-(p-chlorophenyl)pyrazine into lead optimization programs where increasing lipophilicity (LogP) is desired to enhance membrane permeability or target engagement. Compared to its non-chlorinated analog 2-chloro-3-phenylpyrazine (LogP = 2.80), the para-chloro substituent elevates the predicted LogP to approximately 3.45 [1][2], offering medicinal chemists a rational tool for fine-tuning the ADME profile of drug candidates while maintaining the pyrazine core structure.

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